REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[Cl:7][C:8]1[CH:13]=[C:12]([CH2:14][OH:15])[N:11]=[C:10]([CH2:16][OH:17])[CH:9]=1.C(N(CC)CC)C.O>C(Cl)Cl.CS(C)=O>[Cl:7][C:8]1[CH:13]=[C:12]([CH:14]=[O:15])[N:11]=[C:10]([CH:16]=[O:17])[CH:9]=1
|
Name
|
|
Quantity
|
126.93 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
12.13 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=C1)CO)CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at −60° C. for an additional 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 20 min.
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with several portions of CH2Cl2
|
Type
|
ADDITION
|
Details
|
the organic fractions were added together
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The crude product was eluted through a silica gel (Aldrich 200-400 mesh, 60 Å) column with CH2Cl2
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=C1)C=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |